molecular formula C18H17NO2 B5857280 3-(5-methyl-2-furyl)-N-2-naphthylpropanamide

3-(5-methyl-2-furyl)-N-2-naphthylpropanamide

Cat. No. B5857280
M. Wt: 279.3 g/mol
InChI Key: OPFMKQPGJUMTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-2-furyl)-N-2-naphthylpropanamide, commonly known as MNPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNPA is a member of the amide class of compounds and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of MNPA involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. MNPA has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, MNPA has been shown to exhibit a range of other biochemical and physiological effects. For example, MNPA has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. MNPA has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNPA has several advantages as a research tool. It is a well-characterized compound that is relatively easy to synthesize. MNPA also exhibits a range of biological activities, making it a useful tool for studying a variety of biological processes. However, MNPA also has some limitations. For example, it has low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several areas of future research that could be pursued with MNPA. One area of interest is the development of MNPA analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of MNPA in various diseases, such as cancer and Alzheimer's disease. Finally, further studies are needed to elucidate the precise mechanism of action of MNPA and to identify potential targets for therapeutic intervention.

Synthesis Methods

MNPA can be synthesized through a multi-step process that involves the condensation of 2-naphthylamine with 5-methylfurfural in the presence of a base. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of MNPA.

Scientific Research Applications

MNPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its potential as an anti-inflammatory agent. MNPA has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of a range of inflammatory diseases.

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMKQPGJUMTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide

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